molecular formula C12H27N9O2 B3344247 N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide CAS No. 63277-12-3

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide

Cat. No.: B3344247
CAS No.: 63277-12-3
M. Wt: 329.40 g/mol
InChI Key: KQFIWXHYCHBRJW-YUMQZZPRSA-N
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Description

N⁵-(Diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithinamide is a synthetic peptide featuring two L-ornithine residues, each modified at the N⁵ position with a diaminomethylidene (guanidino) group. This modification mimics the structure of arginine, enhancing the compound's ability to participate in hydrogen bonding and ionic interactions. The molecular formula is complex, with multiple amino acid linkages, as evidenced by its IUPAC name and structural data .

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N9O2/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFIWXHYCHBRJW-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70795870
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70795870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63277-12-3
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70795870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves the following steps:

    Starting Materials: The synthesis begins with L-ornithine, a naturally occurring amino acid.

    Protection of Amino Groups: The amino groups of L-ornithine are protected using suitable protecting groups to prevent unwanted reactions.

    Formation of Diaminomethylidene Groups: The protected L-ornithine is then reacted with reagents such as cyanamide or guanidine derivatives to introduce the diaminomethylidene groups.

    Deprotection: The protecting groups are removed to yield the final product, N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, pH, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate the reaction.

    Purification Techniques: Utilizing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Protein Interactions: It can form stable complexes with proteins, affecting their function and stability.

    Pathways Involved: The compound may influence metabolic pathways by altering enzyme activity and protein interactions.

Comparison with Similar Compounds

Structural and Functional Overview

The diaminomethylidene modification on ornithine distinguishes this compound from natural amino acids. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Comparative Data
Compound Name Structure/Modification Biological Role/Application Key Differences References
Target Compound Dipeptide with dual N⁵-diaminomethylidene groups Enhanced stability, potential protease inhibition Dual modifications, larger molecular size
Argireline (Acetyl Hexapeptide-8) Acetylated hexapeptide with N⁵-diaminomethylidene ornithinamide Anti-wrinkle (inhibits neurotransmitter release) Shorter chain, acetylated N-terminus
Antipain Hydrochloride Protease inhibitor with N⁵-diaminomethylidene ornithyl groups Inhibits trypsin, papain, and cathepsins Includes valinamide and phenylcarbamoyl groups
DL-Arginine Single amino acid with guanidino group Nitric oxide synthesis, protein modulation Monomeric structure, lacks peptide bonds
Levitide Peptide with N⁵-diaminomethylidene ornithine Unspecified bioactivity (research use) Varied amino acid sequence and linkages

Mechanistic and Stability Comparisons

  • Argireline: The acetylated hexapeptide structure allows penetration into skin layers, where the diaminomethylidene group mimics arginine to competitively inhibit SNARE complex formation, reducing muscle contraction . In contrast, the target compound’s larger size may limit dermal absorption but enhance binding affinity in systemic applications.
  • Antipain Hydrochloride: The diaminomethylidene groups in Antipain facilitate strong binding to protease active sites via ionic interactions, akin to arginine’s role in substrate recognition. However, the target compound lacks the valinamide and phenylcarbamoyl moieties present in Antipain, altering specificity .
  • DL-Arginine: While both compounds share guanidino functionality, the target peptide’s dual modifications and peptide backbone confer resistance to arginase-mediated degradation, prolonging its half-life .
Table 2: Stability and Bioactivity Metrics
Compound Enzymatic Stability Hydrogen Bond Capacity Bioactivity (IC₅₀ where applicable)
Target Compound High Very High Under investigation
Argireline Moderate High 0.05–0.1 µM (acetylcholine release)
Antipain Hydrochloride High High 10–50 nM (trypsin inhibition)
DL-Arginine Low Moderate N/A

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide is a complex peptide compound notable for its multiple diaminomethylidene groups and amino acid sequences, including ornithine. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities and applications.

The biological activity of this compound primarily stems from its interactions with various molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. Additionally, the peptide sequence may mimic natural substrates or inhibitors, modulating enzymatic activity and signaling pathways.

PropertyValue
Molecular Weight557.6 g/mol
StructureMultiple diaminomethylidene groups
SolubilitySoluble in polar solvents

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications in diseases where enzyme activity is dysregulated.
  • Protein-Protein Interactions : Investigated for its role in mediating protein-protein interactions, which are crucial in various biological processes.
  • Therapeutic Potential : Due to its bioactive properties, it is being explored for use in drug development, particularly in targeting diseases related to metabolic disorders.

Case Studies

  • HCV Protease Inhibition : In a study examining the inhibition of Hepatitis C Virus (HCV) proteases, compounds structurally similar to this compound demonstrated significant inhibitory effects on viral replication . The mechanism involved competitive inhibition at the active site of the protease.
  • Peptide Synthesis and Modifications : Research has highlighted the effectiveness of solid-phase peptide synthesis (SPPS) methods for producing this compound, emphasizing its utility in studying peptide modifications and their biological implications.
  • Safety and Toxicity Assessments : Toxicological studies have indicated that while the compound exhibits promising biological activity, further investigations into its safety profile are necessary to ascertain any potential adverse effects .

Comparative Analysis

Study FocusFindingsReference
Enzyme InhibitionSignificant inhibition of HCV protease
Peptide SynthesisEffective SPPS methods documented
Toxicity AssessmentNeed for further safety evaluations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
Reactant of Route 2
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide

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